molecular formula C8H6BrClO B8643778 7-Bromo-5-chloro-2,3-dihydrobenzofuran

7-Bromo-5-chloro-2,3-dihydrobenzofuran

Cat. No. B8643778
M. Wt: 233.49 g/mol
InChI Key: QLDZSNRLAMQBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-chloro-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-5-chloro-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-chloro-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-5-chloro-2,3-dihydrobenzofuran

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

7-bromo-5-chloro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2

InChI Key

QLDZSNRLAMQBEK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (33) (1.84 g, 11.93 mmol) in acetic acid (10 ml) at 0° C., was slowly added a solution of bromine (1.24 ml, 24 mmol) in acetic acid (5 ml). The reaction mixture was stirred at room temperature for 4.5 h. A 10% sodium thiosulphate solution (70 ml) was added and the mixture stirred for 10 min. The bulk of the solvent was evaporated in vacuo. The resulting oil was dissolved in ether (50 ml), washed with water (20 ml), saturated NaHCO2 (2×15 ml), brine (1×15 ml), dried Na2SO4 and evaporated in vacuo to give 2.55 g (92%) of (34) as a oil.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-4-chloro-6-(2-hydroxyethyl)phenol (99.8 mg, 0.397 mmol), triethylamine (0.40 mL, 2.9 mmol), and dichloromethane (4 mL) at 0° C. was added methanesulfonyl chloride (56.0 μL, 0.724 mmol). The reaction was stirred at 0° C. for 1.5 hours, at which point additional methane sulfonyl chloride (10 μL) was added and the reaction mixture warmed to room temperature. After stirring overnight, the reaction mixture was re-cooled to 0° C. and triethylamine (0.2 mL) and methanesulfonyl chloride (15 μL) were added. After two hours the reaction mixture was partitioned between ethyl acetate and water, and the organic layer washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (0 to 30% ethyl acetate in heptanes) to yield 40.0 mg (40%) of 7-bromo-5-chloro-2,3-dihydrobenzofuran. 1H NMR (400 MHz, CDCl3) δ: 7.26 (d, 1H), 7.09 (d, 1H), 4.67 (t, J=8.8, 2H), 3.30 (t, J=8.8, 2H).
Name
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol
Quantity
99.8 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
15 μL
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
solvent
Reaction Step Four

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